S,S-Dipropyl ethylphosphonodithioate
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Overview
Description
S,S-Dipropyl ethylphosphonodithioate: is an organophosphorus compound with the molecular formula C8H19O2PS2. It is known for its use as a pesticide and nematicide, particularly in agricultural settings. This compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function, making it effective against pests.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S,S-Dipropyl ethylphosphonodithioate typically involves the reaction of phosphoryl chloride with propyl mercaptan and sodium ethoxide. The process can be summarized as follows:
Preparation of Propyl Mercaptan Salt: Propyl mercaptan is reacted with an alkali solution to form the propyl mercaptan salt.
Reaction with Phosphoryl Chloride: The propyl mercaptan salt is then reacted with phosphoryl chloride in the presence of sodium ethoxide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous liquid-liquid extraction and gas chromatography techniques are common in the purification process .
Chemical Reactions Analysis
Types of Reactions: S,S-Dipropyl ethylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are typically employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphonodithioates depending on the nucleophile used
Scientific Research Applications
Chemistry: S,S-Dipropyl ethylphosphonodithioate is used in the synthesis of other organophosphorus compounds and as a reagent in organic synthesis.
Biology and Medicine: In biological research, it is studied for its acetylcholinesterase inhibitory properties, which are relevant in the development of treatments for conditions like Alzheimer’s disease.
Industry: Industrially, it is used as a pesticide and nematicide to protect crops from pests and soil-dwelling insects. Its effectiveness in controlling nematodes and insects makes it valuable in agriculture .
Mechanism of Action
The primary mechanism of action of S,S-Dipropyl ethylphosphonodithioate is the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting AChE, the compound causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent paralysis and death of pests .
Comparison with Similar Compounds
Ethoprophos: Another organophosphorus compound with similar pesticidal properties.
Phorate: Known for its use as an insecticide and nematicide.
Fensulfothion: Used in agriculture for pest control.
Uniqueness: S,S-Dipropyl ethylphosphonodithioate is unique in its specific combination of propyl groups and its ethylphosphonodithioate structure, which provides a distinct balance of hydrophobicity and reactivity, making it particularly effective in certain agricultural applications .
Properties
CAS No. |
150096-94-9 |
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Molecular Formula |
C8H19OPS2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
1-[ethyl(propylsulfanyl)phosphoryl]sulfanylpropane |
InChI |
InChI=1S/C8H19OPS2/c1-4-7-11-10(9,6-3)12-8-5-2/h4-8H2,1-3H3 |
InChI Key |
JOZCFRHHLBAHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(CC)SCCC |
Origin of Product |
United States |
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